molecular formula C8H13ClO3S B14393631 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one CAS No. 88051-01-8

3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one

Katalognummer: B14393631
CAS-Nummer: 88051-01-8
Molekulargewicht: 224.71 g/mol
InChI-Schlüssel: PUTXAABFEJEHSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is an organic compound with a complex structure that includes a chloro, methoxy, and sulfanyl group attached to an oxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloro-substituted oxolanone with a methoxy and sulfanyl group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a ketone or aldehyde derivative, while substitution reactions can yield a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context .

Eigenschaften

CAS-Nummer

88051-01-8

Molekularformel

C8H13ClO3S

Molekulargewicht

224.71 g/mol

IUPAC-Name

3-chloro-5-methoxy-4-propan-2-ylsulfanyloxolan-2-one

InChI

InChI=1S/C8H13ClO3S/c1-4(2)13-6-5(9)7(10)12-8(6)11-3/h4-6,8H,1-3H3

InChI-Schlüssel

PUTXAABFEJEHSH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC1C(C(=O)OC1OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.